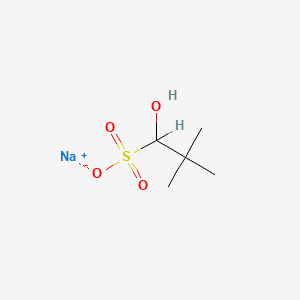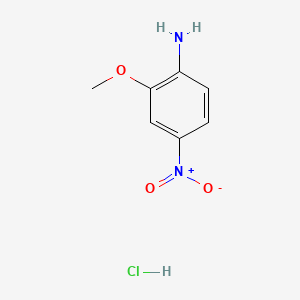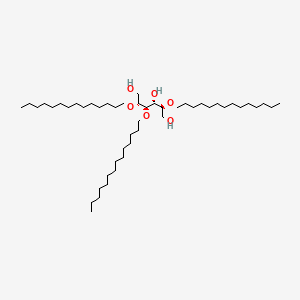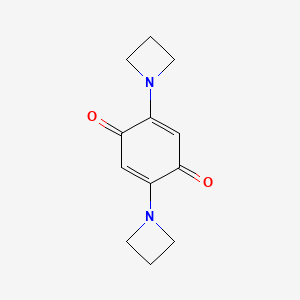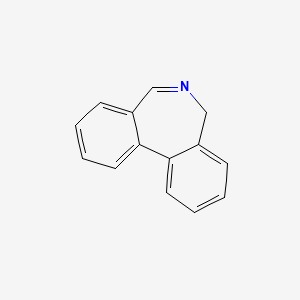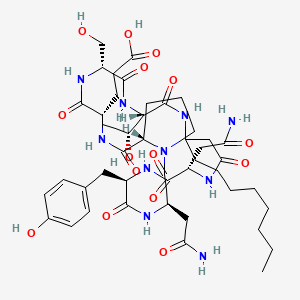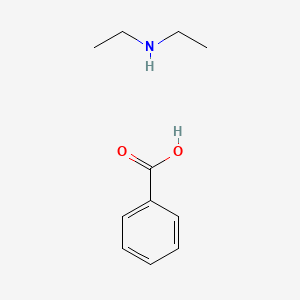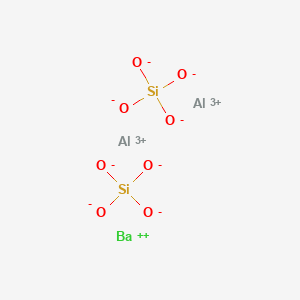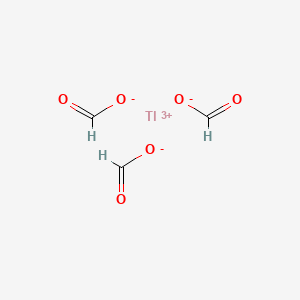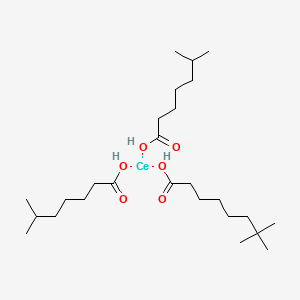
3-Cyclohexylpropyl butyrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Cyclohexylpropyl butyrate is an ester compound with the molecular formula C13H24O2. It is known for its applications in various fields due to its unique chemical properties. This compound is characterized by the presence of a cyclohexyl group attached to a propyl chain, which is further linked to a butyrate ester group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyclohexylpropyl butyrate typically involves the esterification reaction between butyric acid and 3-cyclohexylpropanol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the formation of the ester.
Industrial Production Methods: In industrial settings, the production of this compound can be achieved through continuous esterification processes. The use of a packed bed reactor with an acid catalyst allows for efficient production. The reaction conditions are optimized to ensure high yield and purity of the ester product.
Análisis De Reacciones Químicas
Types of Reactions: 3-Cyclohexylpropyl butyrate undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed under acidic or basic conditions to yield butyric acid and 3-cyclohexylpropanol.
Reduction: Reduction of the ester using lithium aluminum hydride results in the formation of the corresponding alcohol.
Transesterification: The ester can undergo transesterification reactions with other alcohols in the presence of a catalyst to form different esters.
Common Reagents and Conditions:
Hydrolysis: Acidic hydrolysis typically uses hydrochloric acid, while basic hydrolysis uses sodium hydroxide.
Reduction: Lithium aluminum hydride is commonly used as the reducing agent.
Transesterification: Catalysts such as sodium methoxide or sulfuric acid are used in transesterification reactions.
Major Products Formed:
Hydrolysis: Butyric acid and 3-cyclohexylpropanol.
Reduction: 3-Cyclohexylpropanol.
Transesterification: Various esters depending on the alcohol used.
Aplicaciones Científicas De Investigación
3-Cyclohexylpropyl butyrate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a starting material for the preparation of other compounds.
Biology: The compound is studied for its potential biological activities and interactions with biological systems.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery agent.
Industry: It is used in the production of fragrances, flavors, and as an intermediate in the synthesis of other chemicals.
Mecanismo De Acción
The mechanism of action of 3-Cyclohexylpropyl butyrate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release butyric acid, which has various biological effects. Butyric acid is known to act as a histone deacetylase inhibitor, influencing gene expression and cellular functions. The cyclohexyl group may also contribute to the compound’s overall biological activity by interacting with hydrophobic regions of target molecules.
Comparación Con Compuestos Similares
Butyl butyrate: An ester with a similar structure but with a butyl group instead of a cyclohexyl group.
Tributyltin butyrate: A compound with a butyrate ester group and tributyltin moiety.
Pivaloyloxymethyl butyrate: An ester with a pivaloyloxymethyl group.
Uniqueness: 3-Cyclohexylpropyl butyrate is unique due to the presence of the cyclohexyl group, which imparts distinct chemical and physical properties. This structural feature differentiates it from other butyrate esters and contributes to its specific applications and biological activities.
Propiedades
Número CAS |
94200-13-2 |
|---|---|
Fórmula molecular |
C13H24O2 |
Peso molecular |
212.33 g/mol |
Nombre IUPAC |
3-cyclohexylpropyl butanoate |
InChI |
InChI=1S/C13H24O2/c1-2-7-13(14)15-11-6-10-12-8-4-3-5-9-12/h12H,2-11H2,1H3 |
Clave InChI |
VHCFMFPGCLEABB-UHFFFAOYSA-N |
SMILES canónico |
CCCC(=O)OCCCC1CCCCC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


